

# The Evolutionary Conservation of Dihydrouridine: A Technical Guide

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## Abstract

**Dihydrouridine** (D), one of the most abundant and evolutionarily conserved modified nucleosides, is a hallmark of transfer RNA (tRNA) in all domains of life.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Unlike other modifications, the reduction of uridine to **dihydrouridine** by **dihydrouridine** synthases (DUS) results in a non-planar, non-aromatic ring that introduces significant conformational flexibility into RNA molecules.[\[5\]](#)[\[6\]](#) This unique structural feature plays a crucial role in maintaining the proper L-shaped tertiary structure of tRNA, particularly in response to environmental stressors like temperature.[\[7\]](#)[\[8\]](#) Initially thought to be confined primarily to the D-loop of tRNAs, recent advancements in high-throughput sequencing have revealed the presence of **dihydrouridine** in other RNA species, including messenger RNA (mRNA) and small nucleolar RNAs (snoRNAs), hinting at a broader regulatory role in gene expression.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Dysregulation of **dihydrouridine** levels and the expression of DUS enzymes have been implicated in various human diseases, including cancer, highlighting their potential as therapeutic targets. This technical guide provides an in-depth exploration of the evolutionary conservation of **dihydrouridine**, the enzymes responsible for its synthesis, its functional implications, and the experimental methodologies used for its study.

## Introduction to Dihydrouridine

**Dihydrouridine** is a post-transcriptional modification formed by the enzymatic reduction of the C5-C6 double bond of a uridine residue within an RNA molecule.[\[5\]](#)[\[13\]](#) This saturation of the

pyrimidine ring disrupts the planarity and aromaticity characteristic of the canonical nucleobases, a feature unique to **dihydrouridine**.<sup>[5]</sup> The resulting 5,6-dihydrouracil base imparts significant local flexibility to the RNA backbone.<sup>[6][14]</sup>

The primary location of **dihydrouridine** is within the D-loop of tRNAs, a region critical for the proper folding and stabilization of the tRNA's tertiary structure.<sup>[1][2]</sup> By increasing conformational plasticity, **dihydrouridine** is thought to be essential for the adaptability of organisms to different environmental conditions, with higher levels observed in psychrophilic (cold-adapted) organisms compared to thermophiles.<sup>[7][14][15]</sup>

The recent discovery of **dihydrouridine** in eukaryotic mRNAs has expanded its known biological roles.<sup>[9][16][17][18]</sup> In mRNA, this modification has been shown to influence splicing and translation, suggesting a novel layer of post-transcriptional gene regulation.<sup>[9][11][16][17]</sup>

## Evolutionary Conservation of Dihydrouridine Synthases (DUS)

The synthesis of **dihydrouridine** is catalyzed by a highly conserved family of flavoenzymes known as **dihydrouridine** synthases (DUS).<sup>[1][5][13]</sup> These enzymes belong to the COG0042 family of orthologous genes and are found across all domains of life, suggesting their presence in the Last Universal Common Ancestor (LUCA).<sup>[1][13][19]</sup> DUS enzymes utilize a flavin mononucleotide (FMN) cofactor and NADPH as a reductant to catalyze the reduction of specific uridine residues.<sup>[5][7][15]</sup>

Phylogenetic analyses have categorized the DUS family into distinct subfamilies with specificities for different uridine positions within RNA.<sup>[1][5][6][7][13]</sup>

- **Bacterial DUS:** Bacteria typically possess three main DUS subfamilies:
  - DusA: Modifies uridine at position 20 and/or 20a in the D-loop of tRNA.<sup>[4][7][20]</sup>
  - DusB: Modifies uridine at position 17.<sup>[4][7][20]</sup>
  - DusC: Modifies uridine at position 16.<sup>[4][7][20]</sup>
- **Eukaryotic DUS:** Eukaryotes generally have four DUS subfamilies with non-overlapping specificities:<sup>[21]</sup>

- Dus1: Modifies uridines at positions 16 and 17.[5][7]
- Dus2: Modifies uridine at position 20.[5][7]
- Dus3: Modifies uridine at position 47 in the variable loop.[5][7]
- Dus4: Modifies uridines at positions 20a and 20b.[5][7]
- Archaeal DUS: The archaeal DUS enzymes form a distinct branch and are less well-characterized compared to their bacterial and eukaryotic counterparts.[1][4][13]

The evolutionary history of the DUS family is thought to have involved gene duplication events from an ancestral DUS gene, leading to the diversification of substrate specificities observed today.[1][13]

## Data Presentation: Quantitative Analysis of Dihydrouridine

The abundance of **dihydrouridine** varies across different RNA types and organisms. The following tables summarize available quantitative data.

Table 1: **Dihydrouridine** Abundance in tRNA and rRNA

Organism	RNA Type	Moles of D per Mole of RNA	Method	Reference
Escherichia coli	Unfractionated tRNA	~1.5	In vitro activity assay	[8]
Escherichia coli	Unfractionated tRNA	1.4	LC-MS	[22][23]
Escherichia coli	23S rRNA	1.1	LC-MS	[22][23]
Mycoplasma capricolum	Unfractionated tRNA	~1.5 (Wild Type)	In vitro activity assay	[8]
Mycoplasma capricolum	Unfractionated tRNA ( $\Delta$ dusA)	0.6	In vitro activity assay	[8]
Mycoplasma capricolum	Unfractionated tRNA ( $\Delta$ dusB)	0.9	In vitro activity assay	[8]
Mycoplasma capricolum	Unfractionated tRNA ( $\Delta$ dusC)	1.3	In vitro activity assay	[8]

Table 2: Substrate Specificity of **Dihydrouridine Synthase (DUS)** Families

DUS Family	Organism/Domain	Target Uridine Position(s) in tRNA	Reference(s)
DusA	Bacteria	20, 20a	[4][7][20]
DusB	Bacteria	17	[4][7][20]
DusC	Bacteria	16	[4][7][20]
Dus1	Eukaryotes	16, 17	[5][7]
Dus2	Eukaryotes	20	[5][7]
Dus3	Eukaryotes	47	[5][7]
Dus4	Eukaryotes	20a, 20b	[5][7]

Table 3: Kinetic Parameters of **Dihydrouridine Synthases**

Enzyme	Organism	Substrate	KM (μM)	kcat (s-1)	Reference
BsDusB1	Bacillus subtilis	NADPH	2.6 ± 0.4	0.013 ± 0.001	[7]
BsDusB1	Bacillus subtilis	NADH	3.5 ± 0.6	0.013 ± 0.001	[7]
DusBMCap	Mycoplasma capricolum	NADPH	>15 times higher than hDus2	-	[4]
DUS 2	Saccharomyces cerevisiae	in vitro transcribed tRNA	-	3.5 x 10 <sup>-5</sup> ± 4 x 10 <sup>-7</sup>	[19]

## Experimental Protocols

Several methods have been developed for the detection and mapping of **dihydrouridine** in RNA. The following sections provide an overview of the key experimental protocols.

### Dihydrouridine Sequencing (D-Seq)

D-Seq is a method for transcriptome-wide mapping of **dihydrouridine** at single-nucleotide resolution.[10][11]

**Principle:** D-Seq utilizes sodium borohydride (NaBH4) to chemically reduce **dihydrouridine** to tetrahydrouridine. This modification stalls reverse transcriptase one nucleotide 3' to the modified base, creating a termination signature that can be detected by high-throughput sequencing.[9][11][16][24]

**Workflow:**

- **RNA Isolation and Fragmentation:** Isolate total RNA or poly(A)+ RNA and fragment to the desired size (e.g., 70-80 nucleotides).[10]

- Sodium Borohydride Treatment: Treat the fragmented RNA with NaBH4 to reduce **dihydrouridine**. A control sample without NaBH4 treatment should be included.[[10](#)]
- 3' End Repair and Ligation: Dephosphorylate and repair the 3' ends of the RNA fragments, followed by ligation of a 3' adapter.
- Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adapter. The reverse transcriptase will stall at the position of tetrahydrouridine.[[10](#)][[11](#)]
- cDNA Purification and 5' Adapter Ligation: Purify the resulting cDNA and ligate a 5' adapter.
- PCR Amplification and Sequencing: Amplify the library by PCR and perform high-throughput sequencing.
- Data Analysis: Align the sequencing reads to a reference genome/transcriptome and identify positions with a significant increase in reverse transcription stops in the NaBH4-treated sample compared to the control.

## Rhodamine Sequencing (Rho-Seq)

Rho-Seq is another powerful method for the global detection of **dihydrouridine**.[[12](#)][[25](#)][[26](#)]

Principle: Similar to D-Seq, Rho-Seq begins with the reduction of **dihydrouridine** using NaBH4. The resulting intermediate is then covalently labeled with a rhodamine fluorophore. This bulky adduct efficiently blocks reverse transcription, allowing for the identification of **dihydrouridine** sites.[[9](#)][[11](#)][[16](#)][[24](#)][[27](#)]

Workflow:

- RNA Isolation: Extract total RNA from wild-type and DUS-knockout strains (as a negative control).[[13](#)]
- Sodium Borohydride Treatment and Rhodamine Labeling: Treat the RNA with NaBH4 followed by incubation with a rhodamine-containing compound. A mock-treated sample serves as a control.[[28](#)]
- Ribosomal RNA Depletion: Remove ribosomal RNA to enrich for other RNA species.

- cDNA Synthesis and Library Preparation: Synthesize cDNA and prepare sequencing libraries.
- Strand-Specific Deep Sequencing: Perform strand-specific high-throughput sequencing.
- Data Analysis: Analyze the data to identify sites of significant reverse transcription termination in the rhodamine-labeled sample compared to the mock-treated and DUS-knockout samples.

## Chemical Reduction Assisted Cytosine Incorporation Sequencing (CRACI-seq)

CRACI-seq is a highly sensitive and quantitative method for mapping **dihydrouridine** at single-base resolution.[\[14\]](#)[\[15\]](#)[\[18\]](#)

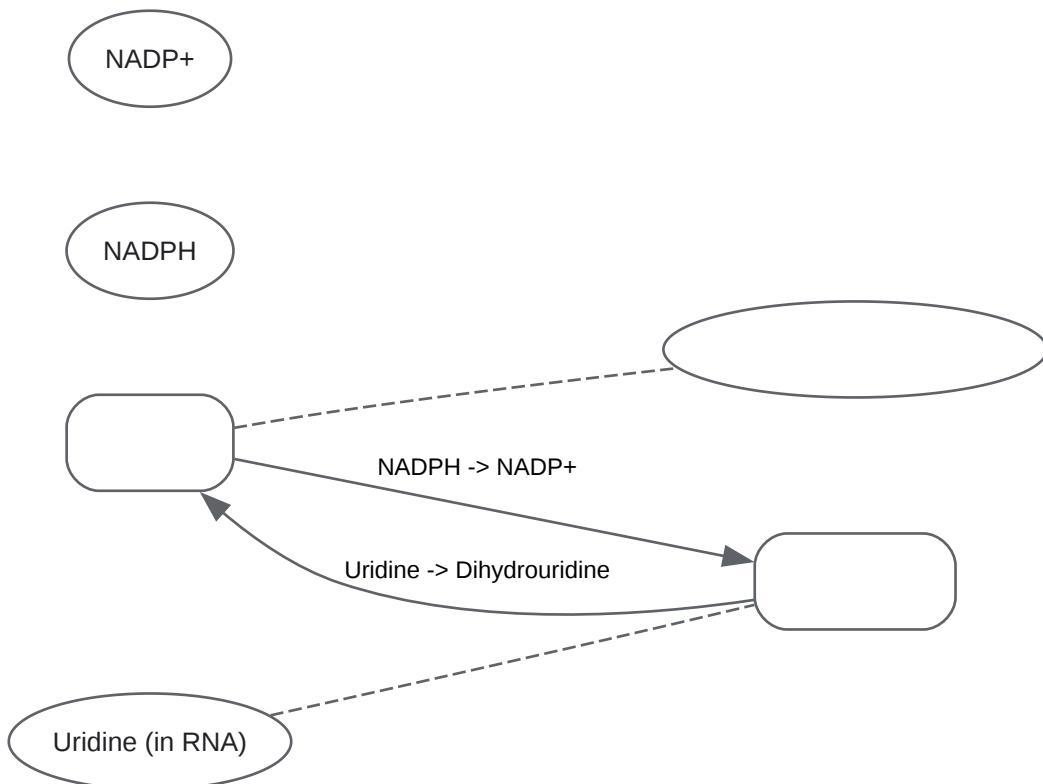
Principle: CRACI-seq also utilizes chemical reduction of **dihydrouridine**. However, under optimized reverse transcription conditions, the reduced **dihydrouridine** leads to misincorporation of cytosine (a T-to-C transition in the sequencing data) instead of a complete stall.[\[14\]](#)

Workflow:

- RNA Isolation and Fragmentation: Isolate and fragment the RNA of interest.
- Potassium Borohydride (KBH4) Treatment: Treat the RNA with KBH4 to reduce **dihydrouridine**.
- Reverse Transcription with Optimized Conditions: Perform reverse transcription using specific conditions that promote misincorporation at the reduced **dihydrouridine** sites.
- Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
- Data Analysis: Identify D sites by looking for T-to-C mutations that are dependent on the KBH4 treatment. The frequency of the mutation can be used to quantify the stoichiometry of the modification.[\[14\]](#)

## Mandatory Visualizations

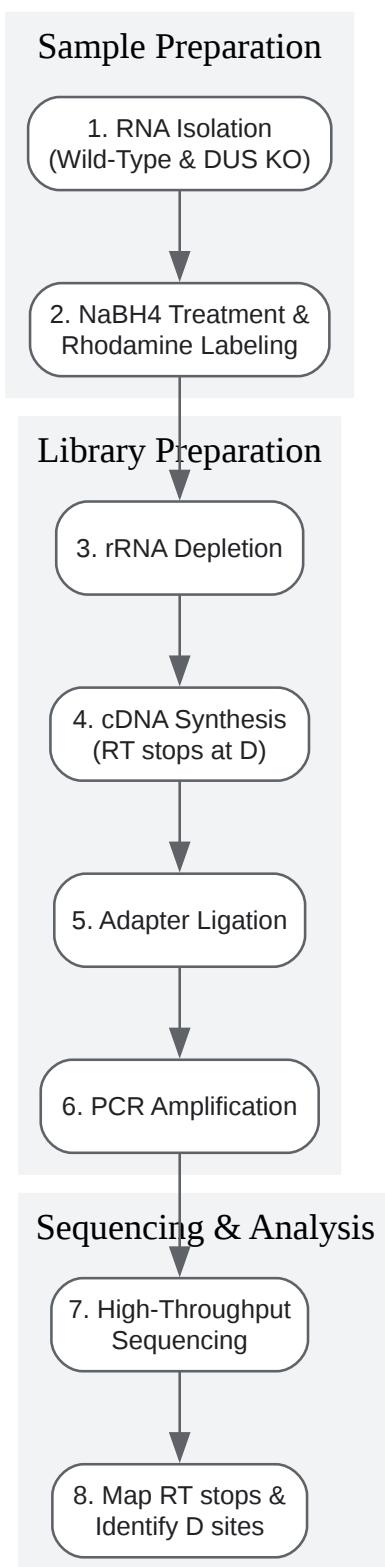
### Dihydrouridine Synthase (DUS) Catalytic Cycle



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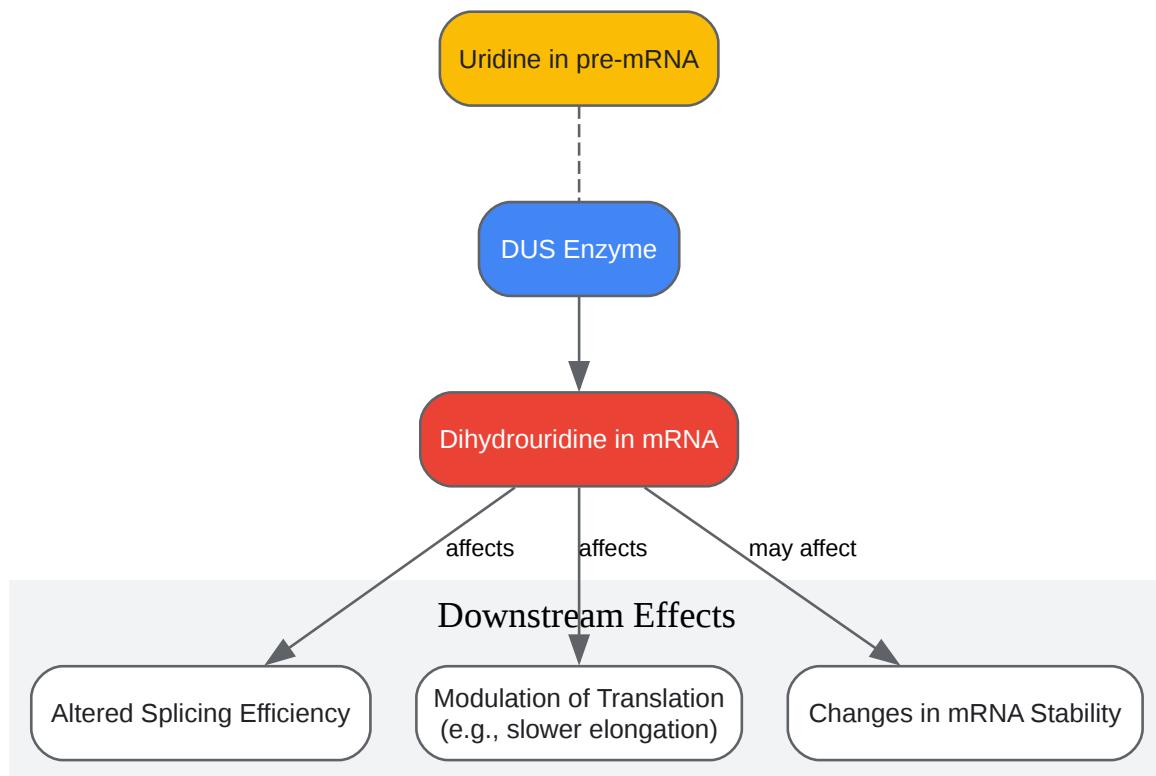
DUS enzymatic reaction cycle.

## Experimental Workflow for Dihydrouridine Detection (Rho-Seq)

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Rho-Seq experimental workflow.

## Functional Impact of Dihydrouridine in mRNA



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